4-(2,3-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol class, characterized by a sulfur-containing triazole core substituted at positions 4 and 5.
Properties
Molecular Formula |
C21H24N4O2S2 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
4-(2,3-dimethylphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S2/c1-15-7-6-8-19(16(15)2)25-20(22-23-21(25)28)17-9-11-18(12-10-17)29(26,27)24-13-4-3-5-14-24/h6-12H,3-5,13-14H2,1-2H3,(H,23,28) |
InChI Key |
XOXVVSKZWURXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the introduction of the piperidinylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Various substituted triazole compounds depending on the reagents used.
Scientific Research Applications
4-(2,3-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylphenyl)-5-(4-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperidinylsulfonyl group enhances the compound’s binding affinity and specificity, while the dimethylphenyl group contributes to its overall stability and solubility.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural variations among triazole-3-thiol derivatives include:
- Aromatic substituents at position 4 :
- 2,4-Difluorophenyl (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazole-3-thione): Fluorine atoms enhance electronegativity and metabolic stability compared to the dimethylphenyl group in the target compound .
- 4-Methoxyphenyl (e.g., 4-(4-methoxyphenyl)-5-phenyl derivatives): Methoxy groups improve solubility but reduce lipophilicity .
- Sulfonamide-linked substituents at position 5: Morpholine-4-sulfonylphenyl (e.g., 4-(4-fluorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol): Morpholine introduces an oxygen atom, increasing polarity compared to piperidine in the target compound .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of molecular weights and substituent effects is summarized below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
